molecular formula C4H6ClN3 B13269132 3-(1-Chloroethyl)-4H-1,2,4-triazole

3-(1-Chloroethyl)-4H-1,2,4-triazole

Cat. No.: B13269132
M. Wt: 131.56 g/mol
InChI Key: JDPVHATWHXJFJM-UHFFFAOYSA-N
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Description

3-(1-Chloroethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloroethyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloroethyl)-4H-1,2,4-triazole typically involves the reaction of 1-chloroethylamine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloroethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(1-Chloroethyl)-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Chloroethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of specific enzymes or pathways. This mechanism is particularly relevant in its potential use as an antimicrobial or antifungal agent.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound without the chloroethyl group.

    3-(1-Bromoethyl)-4H-1,2,4-triazole: A similar compound with a bromoethyl group instead of a chloroethyl group.

    3-(1-Fluoroethyl)-4H-1,2,4-triazole: A similar compound with a fluoroethyl group.

Uniqueness

3-(1-Chloroethyl)-4H-1,2,4-triazole is unique due to the presence of the chloroethyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of derivatives with desired biological activities.

Properties

Molecular Formula

C4H6ClN3

Molecular Weight

131.56 g/mol

IUPAC Name

5-(1-chloroethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C4H6ClN3/c1-3(5)4-6-2-7-8-4/h2-3H,1H3,(H,6,7,8)

InChI Key

JDPVHATWHXJFJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NN1)Cl

Origin of Product

United States

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